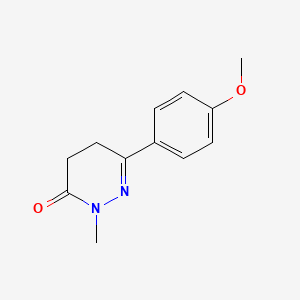
6-(4-methoxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-methoxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one is a heterocyclic compound that belongs to the pyridazine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction mixture is heated under reflux, leading to the formation of the desired pyridazine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
6-(4-methoxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in different applications.
科学研究应用
6-(4-methoxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 6-(4-methoxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Pyrimidopyrimidines: These compounds share a similar bicyclic structure and have been studied for their biological significance.
Phenylboronic Esters: These compounds are valuable in organic synthesis and share some reactivity patterns with the pyridazine derivative.
Uniqueness
6-(4-methoxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one is unique due to its specific substitution pattern and the presence of both a methoxy group and a pyridazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
6-(4-methoxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C12H14N2O2/c1-14-12(15)8-7-11(13-14)9-3-5-10(16-2)6-4-9/h3-6H,7-8H2,1-2H3 |
InChI 键 |
QQWCGIUUZPCLDW-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)CCC(=N1)C2=CC=C(C=C2)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
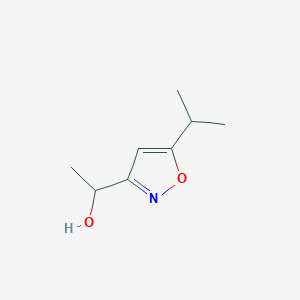
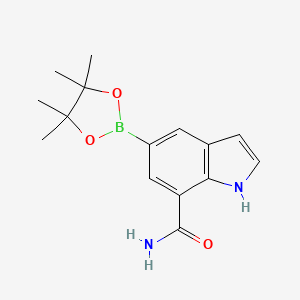
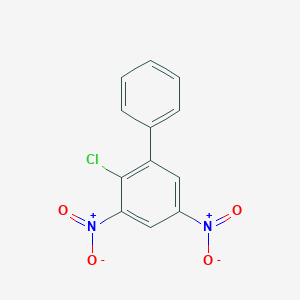
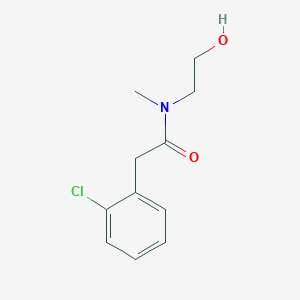
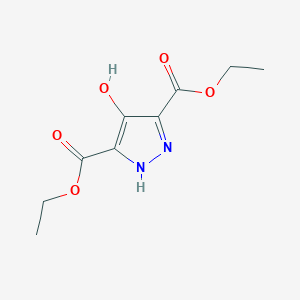
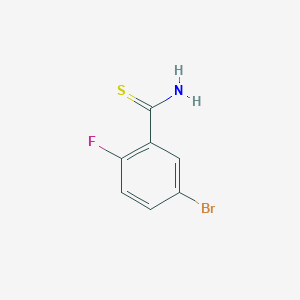
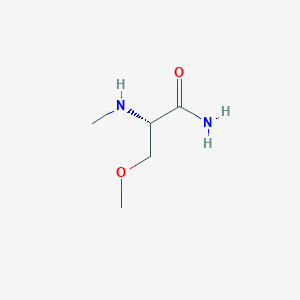
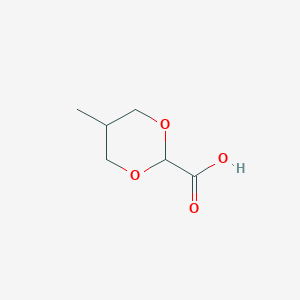
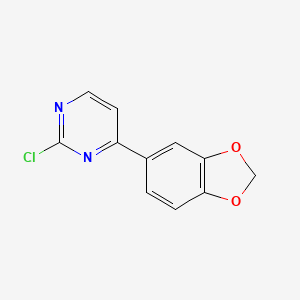
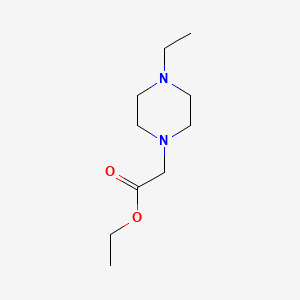
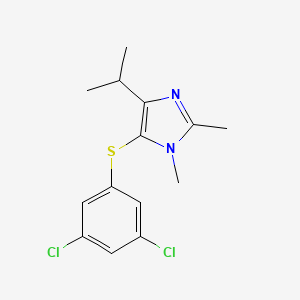

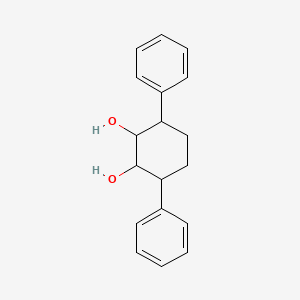
![N-[2-(4-methoxyphenyl)ethyl]pyridin-2-amine](/img/structure/B8663103.png)
